1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone is a complex organic compound with a unique structure that includes an imidazo[4,5-b]indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone can be achieved through a multi-step process involving the condensation of ninhydrin with ethyl acetoacetate, followed by cyclization with hydrazine hydrate in water . This method is considered green and efficient, utilizing water as a benign solvent. The compound can also be synthesized via alkylation and aza-Michael addition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2,5,6-tetraazafluoranthen-3(2H)-one: Similar in structure but differs in the core ring system.
4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Shares the thioxo group but has a different core structure.
N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides: Contains a thioxo group and a pyrimidine core.
Uniqueness
1-(8b-hydroxy-3-methyl-2-thioxo-2,3,3a,8b-tetrahydroimidazo[4,5-b]indol-4(1H)-yl)ethanone is unique due to its imidazo[4,5-b]indole core, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H13N3O2S |
---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
1-(8b-hydroxy-3-methyl-2-sulfanylidene-1,3a-dihydroimidazo[4,5-b]indol-4-yl)ethanone |
InChI |
InChI=1S/C12H13N3O2S/c1-7(16)15-9-6-4-3-5-8(9)12(17)10(15)14(2)11(18)13-12/h3-6,10,17H,1-2H3,(H,13,18) |
InChI Key |
YHDNSGJWWLLXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2C(C3=CC=CC=C31)(NC(=S)N2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.